molecular formula C10H5ClN2 B1429919 5-Chloroisoquinoline-1-carbonitrile CAS No. 1231761-25-3

5-Chloroisoquinoline-1-carbonitrile

Cat. No.: B1429919
CAS No.: 1231761-25-3
M. Wt: 188.61 g/mol
InChI Key: CEZFJHXSHFEQRG-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5ClN2. It is a chlorinated derivative of isoquinoline, featuring a cyano group at the 1-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the Sandmeyer reaction, where isoquinoline is first diazotized and then treated with copper(I) chloride and sodium cyanide to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the production of 5-Chloroisoquinoline-1-carbonitrile may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) can be employed for the reduction of the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of 5-chloroisoquinoline-1-carboxylic acid.

  • Reduction: Formation of 5-chloroisoquinoline-1-carboximidamide.

  • Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

5-Chloroisoquinoline-1-carbonitrile has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and pathways due to its ability to interact with various biomolecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chloroisoquinoline-1-carbonitrile exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

5-Chloroisoquinoline-1-carbonitrile is similar to other chlorinated isoquinolines, such as 5-bromoisoquinoline-1-carbonitrile and 5-fluoroisoquinoline-1-carbonitrile. its unique combination of chlorine and cyano groups gives it distinct chemical properties and reactivity compared to these compounds. These differences can influence its applications in various fields, making it a valuable compound for specific research purposes.

Properties

IUPAC Name

5-chloroisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZFJHXSHFEQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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